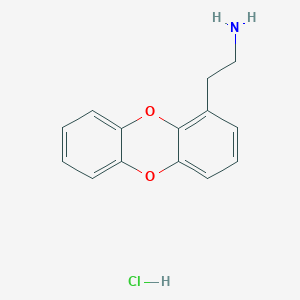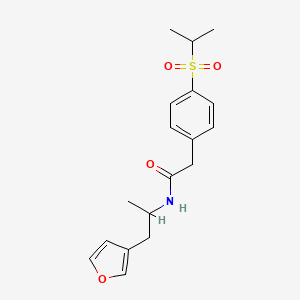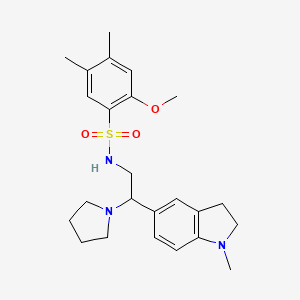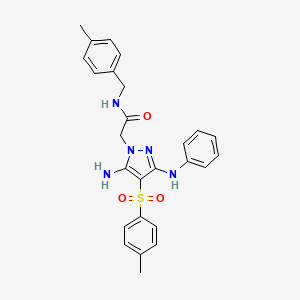
2-Dibenzo-p-dioxin-1-ylethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dibenzo-p-dioxin-1-ylethanamine;hydrochloride is a chemical compound that belongs to the class of dioxins Dioxins are a group of chemically-related compounds that are persistent environmental pollutants They are known for their potential toxic effects on human health and the environment
Preparation Methods
The synthesis of 2-Dibenzo-p-dioxin-1-ylethanamine;hydrochloride typically involves the reaction of dibenzo-p-dioxin with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-Dibenzo-p-dioxin-1-ylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of more oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Dibenzo-p-dioxin-1-ylethanamine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of dioxins and their derivatives in various chemical reactions.
Biology: Researchers study its effects on biological systems to understand the toxicological impact of dioxins.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs that can mitigate the toxic effects of dioxins.
Industry: The compound is used in the development of materials and processes that require specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Dibenzo-p-dioxin-1-ylethanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. It is known to bind to the aryl hydrocarbon receptor (AhR), a protein that regulates the expression of various genes involved in detoxification processes. Upon binding to AhR, the compound activates a signaling pathway that leads to the expression of enzymes responsible for metabolizing and detoxifying harmful substances.
Comparison with Similar Compounds
2-Dibenzo-p-dioxin-1-ylethanamine;hydrochloride can be compared to other similar compounds, such as:
Polychlorinated dibenzo-p-dioxins (PCDDs): These compounds have similar structures but contain chlorine atoms, making them more toxic and persistent in the environment.
Dibenzofurans: These compounds are structurally related but lack the oxygen bridges found in dioxins, resulting in different chemical and toxicological properties.
Polychlorinated biphenyls (PCBs): These compounds are similar in their environmental persistence and toxic effects but have different chemical structures.
Properties
IUPAC Name |
2-dibenzo-p-dioxin-1-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c15-9-8-10-4-3-7-13-14(10)17-12-6-2-1-5-11(12)16-13;/h1-7H,8-9,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARGVJVGXHLXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC(=C3O2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2460043.png)
![methyl 2-({[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2460044.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2460048.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2460053.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2460054.png)


![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2460060.png)
![2-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2460061.png)
